![molecular formula C12H20O B2810606 1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one CAS No. 1934982-87-2](/img/structure/B2810606.png)
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is a bicyclic ketone with the molecular formula C12H20O. This compound is characterized by its unique bicyclo[3.3.1]nonane framework, which is a common structural motif in various natural products and synthetic compounds. The presence of three methyl groups at positions 1, 5, and 7 adds to its distinct chemical properties.
Mécanisme D'action
Target of Action
The primary targets of 1,5,7-Trimethylbicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Mode of Action
The exact mode of action of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant intermolecular interactions, which could be crucial for their biological activity .
Biochemical Pathways
The specific biochemical pathways affected by 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives are known to be involved in various biological activities, suggesting their potential impact on multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant biological activities, including anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the bicyclo[3.3.1]nonane core .
Industrial Production Methods
Industrial production of this compound often involves large-scale multicomponent reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted bicyclo[3.3.1]nonane compounds .
Applications De Recherche Scientifique
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: The parent structure without the methyl groups.
1,3,5-Trimethylbicyclo[3.3.1]nonane: A similar compound with methyl groups at different positions.
Bicyclo[3.3.1]nonan-3-one: The ketone without the methyl groups.
Uniqueness
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
1,5,7-trimethylbicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWQPRCPYAFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)CC(C1)(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2810525.png)
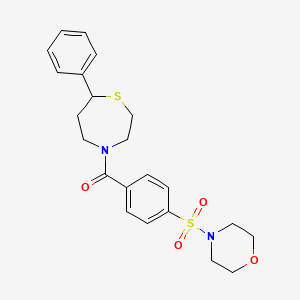
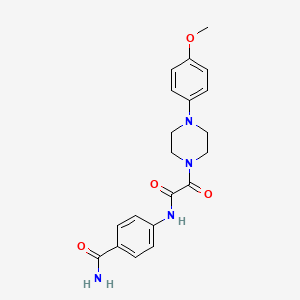
![4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2810530.png)
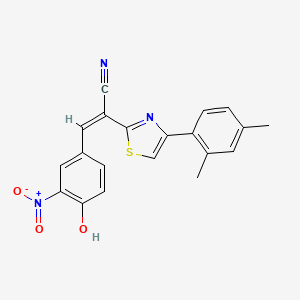

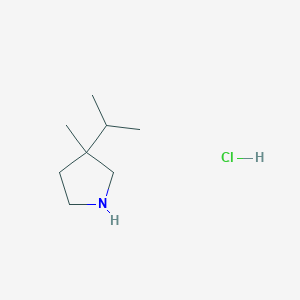
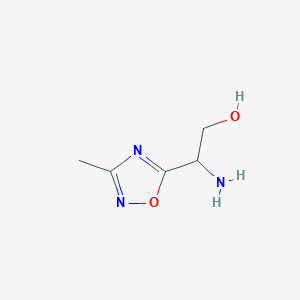
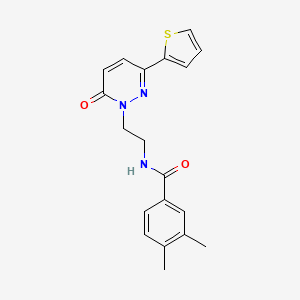
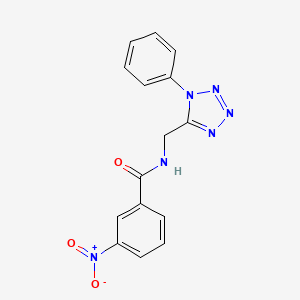
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
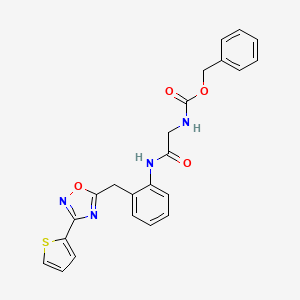
![1-(3,4-dimethylphenyl)-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2810545.png)
![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
